2',5'-Dihydroxy-4'-methylacetophenone: A Comprehensive Technical Guide to Chemical Synthesis, Structural Identity, and Pharmacological Applications
2',5'-Dihydroxy-4'-methylacetophenone: A Comprehensive Technical Guide to Chemical Synthesis, Structural Identity, and Pharmacological Applications
Executive Summary As drug development increasingly looks to natural product scaffolds for novel therapeutics, minor acetophenones have emerged as highly potent, low-molecular-weight modulators of inflammatory and thrombotic pathways. 2',5'-Dihydroxy-4'-methylacetophenone is a prime example. Originally isolated as a minor constituent from Paeonia species[1], this compound exhibits profound anti-aggregatory effects on platelets, outperforming its more abundant structural cousin, paeonol[1]. Beyond its pharmacological utility, it serves as a critical synthetic intermediate in the total synthesis of complex allelochemical sesquiterpenes like (±)-helibisabonol A[2].
This whitepaper provides an in-depth, self-validating technical guide to the structural identity, pharmacological mechanism, and step-by-step synthetic methodology of 2',5'-dihydroxy-4'-methylacetophenone.
Chemical Identity and Structural Properties
Before initiating any synthetic or analytical workflow, establishing a rigorous chemical identity is paramount. The compound features a fully substituted benzene ring (if we count the implicit hydrogens at C3 and C6), dictating specific steric and electronic behaviors during both receptor binding and electrophilic aromatic substitution.
Table 1: Chemical Identity & Structural Parameters [3]
| Property | Value |
| IUPAC Name | 1-(2,5-Dihydroxy-4-methylphenyl)ethanone |
| Common Synonyms | 2',5'-Dihydroxy-4'-methylacetophenone; 2-Acetyl-4-methylhydroquinone |
| CAS Number | 54698-17-8 |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| SMILES String | CC(=O)C1=C(O)C=C(C)C(O)=C1 |
| Physical State | Colorless to light-brown crystalline solid |
Pharmacological Profile: Platelet Aggregation Inhibition
From a mechanistic standpoint, 2',5'-dihydroxy-4'-methylacetophenone acts as a targeted inhibitor within the arachidonic acid (AA) cascade. In in vitro models utilizing rabbit platelets, this compound selectively inhibits aggregation induced by arachidonic acid[1].
Causality & Mechanism: Unlike broad-spectrum NSAIDs that indiscriminately block Cyclooxygenase (COX), this acetophenone specifically downstream-regulates the formation of Thromboxane A2 (TXA2) and Prostaglandin D2 (PGD2) [1]. By suppressing TXA2—a potent hypertensive and pro-aggregatory agent—while simultaneously inhibiting PGD2, the compound effectively halts the morphological changes and degranulation required for platelet cross-linking.
Fig 1. Inhibitory mechanism of 2',5'-Dihydroxy-4'-methylacetophenone on the arachidonic acid pathway.
Synthetic Methodology: The Fries Rearrangement Route
Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) on methylhydroquinone often yields poor regioselectivity and low conversion due to the competing activating effects of the two hydroxyl groups and the methyl group. To bypass this, the industry standard for synthesizing 2',5'-dihydroxy-4'-methylacetophenone relies on a two-step Fries Rearrangement protocol[2].
Fig 2. Two-step total synthesis workflow via diacetylation and thermodynamic Fries rearrangement.
Step-by-Step Experimental Protocol (Self-Validating System)
As an Application Scientist, I emphasize that every protocol must include built-in validation checks (In-Process Controls, IPCs) to prevent the propagation of errors.
Phase 1: Diacetylation of Methylhydroquinone
-
Objective: Mask the reactive hydroxyl groups and prepare the ester functionalities required for acylium ion migration.
-
Procedure:
-
Dissolve 1.0 equivalent of methylhydroquinone in anhydrous pyridine. Causality: Pyridine acts dually as a solvent and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.
-
Add 2.5 equivalents of acetic anhydride (
) dropwise at 0°C to control the exothermic reaction. -
Warm to room temperature and stir for 12 hours.
-
-
IPC (Validation): Monitor via TLC (Hexane/EtOAc 3:1). The highly polar starting material (low
) must completely convert to the non-polar 2,5-diacetoxytoluene (high ). -
Workup: Pour the mixture into ice-cold 1M HCl. Causality: Neutralizing the pyridine prevents severe emulsion formation during the subsequent ethyl acetate extraction. Extract, dry over
, and concentrate. Expected yield: ~99%[2].
Phase 2: Thermodynamic Fries Rearrangement
-
Objective: Regioselective acyl migration to form the target ortho-hydroxyacetophenone framework.
-
Procedure:
-
Charge a pressure-resistant reaction vessel with 2,5-diacetoxytoluene and 2.0 molar equivalents of Boron trifluoride etherate (
). -
Heat the neat mixture strictly to 120°C for 6 hours[2].
-
-
Causality & Expert Insight: Temperature control is the most critical process parameter (CPP) in this workflow. Lewis acid-catalyzed Fries rearrangements are reversible. At lower temperatures, the kinetically favored para-isomer predominates. Heating to 120°C provides the activation energy necessary to equilibrate the system toward the thermodynamically more stable ortho-isomer, which is heavily stabilized by an intramolecular hydrogen bond between the newly formed ketone and the adjacent hydroxyl group[2][4].
-
Workup: Quench carefully with ice water to hydrolyze the boron complex. Extract with dichloromethane (
).
Analytical Characterization & Validation
To confirm the structural integrity and isomeric purity of the synthesized 2',5'-dihydroxy-4'-methylacetophenone, analytical validation is required. The following table outlines the expected Nuclear Magnetic Resonance (NMR) signals that serve as the definitive proof of structure[5].
Table 2: Expected
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Significance (Self-Validation) |
| ~2.19 | Singlet (s) | 3H | Ar- | Confirms the presence of the original methyl group on the aromatic ring. |
| ~2.55 | Singlet (s) | 3H | CO- | Confirms the acetyl group successfully migrated to the ring. |
| ~6.33 | Singlet (s) | 1H | Ar-H (C3') | Crucial check: The singlet nature proves it is para to the other proton. Shielded by the ortho-OH. |
| ~7.46 | Singlet (s) | 1H | Ar-H (C6') | Crucial check: Deshielded by the ortho-carbonyl group. The absence of doublet splitting confirms the para regioselectivity of the Fries rearrangement. |
Note: ESI-MS in negative ion mode should yield an
References
-
Lin, H. C., Ding, H. Y., Ko, F. N., Teng, C. M., & Wu, Y. C. (1999). "Aggregation inhibitory activity of minor acetophenones from Paeonia species." Planta Medica, 65(7), 595-599.
-
Macías, F. A., et al. (2002). "First total synthesis of (±)-helibisabonol A." Tetrahedron Letters, 43(16), 2961-2963.
-
Matrix Fine Chemicals. "1-(2,5-DIHYDROXY-4-METHYLPHENYL)ETHAN-1-ONE (CAS 54698-17-8) Specifications".
-
Wang, Y., et al. (2011). "Two New Chroman Derivations from the Endophytic Penicillium sp. DCS523." Molecules, 16(1), 766-774.
-
Zhao, X., et al. (2023). "Comprehensive comparison of different parts of Paeonia ostii, a food-medicine plant, based on untargeted metabolomics, quantitative analysis, and bioactivity analysis." Frontiers in Plant Science, 14.
Sources
- 1. Aggregation inhibitory activity of minor acetophenones from Paeonia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibrepo.uca.es [bibrepo.uca.es]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. skemman.is [skemman.is]
- 5. Two New Chroman Derivations from the Endophytic Penicillium sp. DCS523 | MDPI [mdpi.com]
